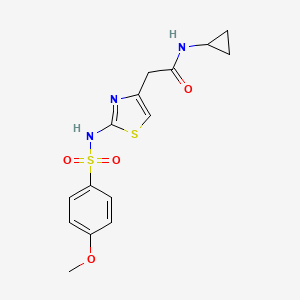

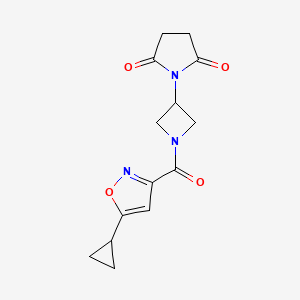

![molecular formula C10H11N3O B2497735 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine CAS No. 27231-17-0](/img/structure/B2497735.png)

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine involves innovative methodologies, including oxone-mediated reactions, cyclocondensation processes, and palladium-catalyzed oxidative aminocarbonylation-cyclization. For instance, Sriramoju et al. (2018) describe an efficient method for preparing related heterocyclic compounds using oxone-mediated reactions (Sriramoju, Kurva, & Madabhushi, 2018). Additionally, Gabriele et al. (2006) report on the synthesis of derivatives through tandem oxidative aminocarbonylation of alkynyl precursors (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been elucidated using various spectroscopic techniques. Hranjec et al. (2012) detailed the crystal and molecular structure of a closely related compound, showcasing the tautomeric forms and molecular delocalization within the heterocyclic moiety (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity and functional utility. The synthesis and biological activity studies by Dolzhenko and Chui (2007) emphasize the cyclization of benzimidazolylguanidine, revealing insights into the compounds' prototropic tautomerism and inhibition potential against mammalian dihydrofolate reductase (Dolzhenko & Chui, 2007).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and stability, are crucial for their application in various fields. The work by Mathew et al. (2010) on eco-friendly synthesis and antimicrobial activities provides valuable data on the solubility and stability of similar compounds under different conditions (Mathew, Kumar, Sharma, Shukla, & Nath, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, potential for substitutions, and cyclization reactions, are well-documented. Gurry et al. (2015) explore the synthesis of benzimidazoles through a one-pot reaction involving hydrogen peroxide and hydrohalic acid, highlighting the compound's versatility and reactivity (Gurry, Sweeney, McArdle, & Aldabbagh, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Transformations

The chemical compound 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine is a part of a broader category of heterocyclic compounds that have been explored for various scientific applications, mainly focusing on their synthesis and potential as building blocks for more complex molecules. For instance, a study elaborated on the synthesis of 3-phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one, marking it as the first representative of a novel heterocyclic system. This study highlighted the compound's transformation into 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one through reaction with hydrazine hydrate, showcasing the versatility of these compounds in chemical synthesis (Kharaneko et al., 2021).

Biological Activity

Another significant area of interest is the biological activity of these compounds. A study synthesized various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines via cyclization, investigating their prototropic tautomerism and finding that the 3,4-dihydro form predominates in DMSO solutions. Notably, all tested compounds inhibited the activity of mammalian dihydrofolate reductase, with one compound showing significant potency, suggesting potential therapeutic applications (Dolzhenko & Chui, 2007).

Material Science Applications

Beyond biological activity, the structural motifs of this compound derivatives have been explored in material science. For example, one study discussed the synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups as repeating units. This novel polymer demonstrated potential for high-performance crosslinked polyimide materials, indicating the compound's utility in the development of new materials with enhanced thermal and mechanical properties (Zhang, Liu, & Ishida, 2014).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of derivatives has shown promising results. A study on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives reported significant in vitro antimicrobial effects against various pathogens, as well as cytotoxic activities against mouse fibroblast cell lines, suggesting these compounds' potential in developing new antimicrobial and anticancer agents (Mathew et al., 2010).

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10/h1-2,5H,3-4,6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRUFGCINISMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC3=C(N21)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)